Balanced Pan-FGFR Potency with Superior FGFR4 Activity Relative to Pemigatinib and Infigratinib
ASP5878 demonstrates a uniquely balanced pan-FGFR inhibition profile. While it maintains sub-nanomolar potency against FGFR1-3 (IC50 = 0.47-0.74 nM) comparable to pemigatinib and infigratinib, it exhibits significantly greater potency against FGFR4 (IC50 = 3.5 nM) compared to pemigatinib (IC50 = 30 nM) and infigratinib (IC50 = 60 nM) [1][2][3]. This profile suggests ASP5878 offers a more comprehensive blockade of all FGFR isoforms, which is particularly relevant for cancers driven by FGFR4 signaling, such as FGF19-amplified hepatocellular carcinoma [1].
| Evidence Dimension | FGFR4 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 3.5 nM (95% CI: 2.1-5.9 nM) |
| Comparator Or Baseline | Pemigatinib: 30 nM; Infigratinib: 60 nM |
| Quantified Difference | ASP5878 is ~8.6-fold more potent than pemigatinib and ~17.1-fold more potent than infigratinib against FGFR4. |
| Conditions | In vitro recombinant kinase assays |
Why This Matters
This broader potency profile makes ASP5878 a more suitable tool compound for investigating FGFR4-dependent biology and may translate to improved efficacy in FGFR4-driven malignancies.
- [1] Futami T, et al. ASP5878, a Novel Inhibitor of FGFR1, 2, 3, and 4, Inhibits the Growth of FGF19-Expressing Hepatocellular Carcinoma. Mol Cancer Ther. 2017;16(1):68-75. View Source
- [2] American Association for Cancer Research. Kinase inhibition profile of ASP5878. AACR Journals. Table 1. View Source
- [3] DrugCentral. Infigratinib. IC50 values: FGFR1 1.1 nM, FGFR2 1 nM, FGFR3 2 nM, FGFR4 61 nM. View Source
